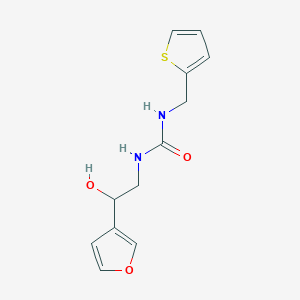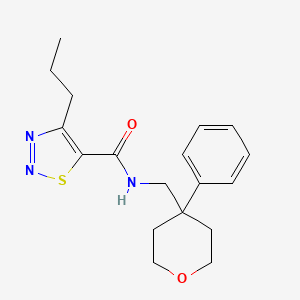
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a phenyl group, a tetrahydro-2H-pyran ring, a thiadiazole ring, and a carboxamide group . These components are common in many organic compounds and can contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The tetrahydro-2H-pyran ring and phenyl group are likely to contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Photosynthetic Electron Transport Inhibition
One of the significant applications of compounds similar to N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is in the field of photosynthesis research. Specifically, pyrazole derivatives have been explored as potential inhibitors of photosynthetic electron transport. This application is crucial for understanding and potentially manipulating photosynthetic processes, which can have implications for agricultural chemistry and environmental science (Vicentini et al., 2005).
Microwave-Assisted Synthesis
The compound's relevance is also evident in the development of efficient synthesis methods. For instance, microwave-assisted synthesis has been used for similar compounds, highlighting the importance of developing rapid and efficient production methods for such chemicals. This aspect is critical for pharmaceutical and chemical manufacturing, as it impacts the efficiency and scalability of production processes (Hu et al., 2011).
Synthesis of Dihydropyrazole
Another application involves the synthesis of dihydropyrazole, a process where compounds like N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide play a critical role. Such syntheses are important in organic chemistry for developing new molecules with potential applications in drug development and material science (Zhu et al., 2011).
Inhibitory Properties in Biological Systems
Compounds structurally similar to the given molecule have been studied for their inhibitory properties in various biological systems. For example, novel metal complexes of related compounds have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties. This type of research is vital in the development of new drugs and therapeutic agents (Büyükkıdan et al., 2013).
Antifungal Activity
The antifungal activity of compounds in this chemical class is another significant area of research. Studies have shown that certain derivatives exhibit moderate to excellent activities against phytopathogenic fungi. This line of research is crucial for developing new antifungal agents, which can have applications in agriculture and medicine (Du et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-6-15-16(24-21-20-15)17(22)19-13-18(9-11-23-12-10-18)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUWSPQLZVMGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

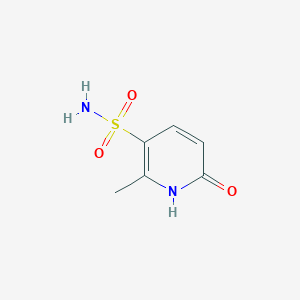
![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)
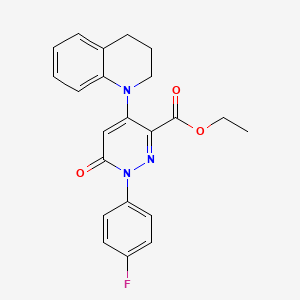
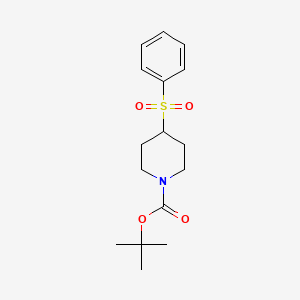
![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)
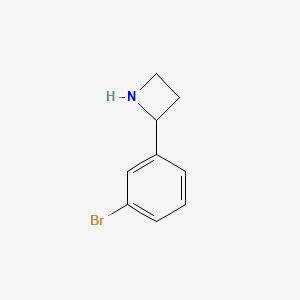
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)

